2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-16-5-2-1-4-15(16)19(23)21-12-17(22)13-7-9-14(10-8-13)18-6-3-11-24-18/h1-11,17,22H,12H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKUPCYLZKNRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide typically involves multi-step organic reactions. One common approach is the reaction of 2-chlorobenzoyl chloride with 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst
Substitution: Amines, thiols, with catalysts like palladium on carbon (Pd/C)
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group
Reduction: Formation of a tetrahydrofuran ring
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with active site residues, while the furan-phenyl moiety can engage in π-π interactions with aromatic amino acids. These interactions can lead to inhibition or activation of the target protein, resulting in the desired biological effect.
Comparison with Similar Compounds
Key Structural Features
The compound’s core benzamide structure is shared with several analogs, but substituent variations lead to divergent properties:
Comparative Analysis of Analogous Compounds
The following table summarizes critical differences:
Physicochemical Properties
- Solubility : The hydroxyethyl group improves aqueous solubility relative to trichloroethyl (logP ~4) or trifluoromethylpyridinyl analogs (logP ~3.5) .
- Stability : The furan ring may confer susceptibility to oxidative metabolism, unlike stable sulfonyl or trifluoromethyl groups in pesticidal agents .
Biological Activity
2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a benzamide core with a chloro group and a hydroxyethyl furan derivative. Its molecular formula is , and it is characterized by the presence of both hydrophilic and lipophilic functional groups, which may influence its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Mu-opioid receptors : Acting as agonists, these compounds may modulate pain pathways, leading to analgesic effects.
- Histone deacetylases (HDACs) : Some derivatives exhibit inhibitory activity against HDACs, which are crucial in cancer therapy due to their role in regulating gene expression involved in cell proliferation and survival .
Antitumor Activity
Recent studies have shown that related compounds can inhibit tumor growth effectively. For instance, an analog demonstrated significant inhibitory effects on HepG2 liver cancer cells with an IC50 of 1.30 μM, indicating strong potential for therapeutic application in oncology .
Antimicrobial Properties
Compounds containing furan and phenyl moieties often exhibit antimicrobial properties. While specific data on this compound is limited, similar structures have been reported to possess activity against various bacterial strains.
Case Studies
- Anticancer Studies :
- Analgesic Properties :
- Investigations into mu-opioid receptor agonists have revealed that compounds with similar structural motifs can provide effective pain relief, suggesting that this compound may have comparable analgesic effects.
Pharmacokinetics
The pharmacokinetic profile of furan derivatives generally indicates improved solubility and bioavailability, which are critical for therapeutic efficacy. The compound's ability to cross biological membranes effectively enhances its potential for clinical applications.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide, and what are the critical reaction parameters?
- Methodology : The compound is synthesized via multi-step reactions. A typical approach involves:
- Step 1 : Alkylation of 4-(furan-2-yl)phenol with 2-chloroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxyethyl group.
- Step 2 : Benzoylation using 2-chlorobenzoyl chloride in the presence of a coupling agent (e.g., EDCI/HOBt) to form the amide bond.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) yield the final product. Key parameters include temperature control (~0–5°C during benzoylation) and stoichiometric ratios to minimize side reactions .
- Data : Reported yields range from 54% to 76% for analogous benzamide derivatives, depending on reaction optimization .
Q. How can the structural identity and purity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the furan ring (δ ~6.3–7.4 ppm), hydroxyethyl group (δ ~3.6–4.2 ppm), and benzamide backbone (aromatic protons at δ ~7.2–8.1 ppm).
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ calculated for C₁₉H₁₇ClNO₃: 354.0872).
- HPLC : Purity >95% is achieved using a C18 column (mobile phase: acetonitrile/water) .
Q. What preliminary biological activities have been reported for structurally similar benzamide derivatives?
- Findings : Analogous compounds exhibit:
- Anticancer Activity : Inhibition of kinase enzymes (e.g., EGFR, IC₅₀ ~1–10 µM) via competitive binding to ATP pockets.
- Anti-inflammatory Effects : Suppression of COX-2 expression in RAW 264.7 macrophages (50% inhibition at 20 µM).
- Mechanistic Probes : Used to study enzyme-substrate interactions in cytochrome P450 systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?
- Strategy :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for benzoylation efficiency.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progression and terminate at maximum conversion.
- Case Study : For a related compound, switching from DCM to DMF increased yield from 60% to 82% by enhancing nucleophilicity of the amine intermediate .
Q. What electronic or steric properties make this compound suitable for materials science applications?
- Structure-Property Insights :
- π-Conjugation : The furan-phenyl-benzamide system enables charge-transfer interactions, relevant for organic semiconductors (e.g., hole mobility ~10⁻³ cm²/V·s).
- Hydrogen Bonding : The hydroxyethyl group facilitates self-assembly into crystalline films, as confirmed by XRD (d-spacing ~3.5 Å).
- Experimental Validation : Cyclic voltammetry reveals a HOMO level of −5.3 eV, aligning with requirements for electron-transport layers in OLEDs .
Q. How does pH stability impact the compound’s utility in biological assays?
- Stability Studies :
- Conditions : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.
- Analysis : HPLC monitoring shows degradation >10% at pH <3 (amide hydrolysis) and pH >10 (furan ring oxidation).
- Mitigation : Use lyophilized formulations or encapsulation in liposomes to enhance stability in physiological environments .
Q. What computational methods are effective for predicting binding modes to biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., PDB ID: 1M17). Key residues (e.g., Lys745 in EGFR) form hydrogen bonds with the benzamide carbonyl.
- MD Simulations : 100-ns trajectories assess binding stability (RMSD <2 Å).
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with IC₅₀ values to guide analog design .
Contradictions and Resolutions
- Spectral Data Discrepancies : Variations in NMR chemical shifts (e.g., furan protons) across studies may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Always report solvent conditions .
- Biological Activity Variability : Differences in cell-line sensitivity (e.g., HeLa vs. MCF-7) highlight the need for standardized assay protocols (e.g., MTT vs. ATP-based viability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
